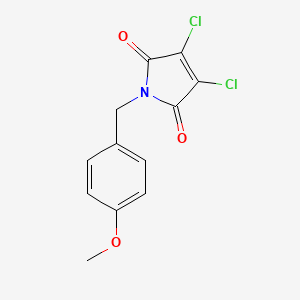
3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a pyrrole ring substituted with dichloro and methoxybenzyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzylamine and maleic anhydride.
Formation of Intermediate: The initial step involves the reaction of 4-methoxybenzylamine with maleic anhydride to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce the dichloro groups and form the pyrrole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale batch reactors to carry out the synthesis steps.
Continuous Flow Systems: Implementing continuous flow chemistry to enhance efficiency and scalability.
Optimization: Employing process optimization techniques to maximize yield and purity while minimizing waste and cost.
化学反応の分析
Types of Reactions
3,4-Dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
科学的研究の応用
3,4-Dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: Used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Utilized in the development of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Binding Interactions: The dichloro and methoxybenzyl groups facilitate binding to target sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
類似化合物との比較
Similar Compounds
3,4-Dichloro-1H-pyrrole-2,5-dione: Lacks the methoxybenzyl group, resulting in different chemical properties and applications.
1-(4-Methoxybenzyl)-1H-pyrrole-2,5-dione: Lacks the dichloro groups, affecting its reactivity and biological activity.
3,4-Dichloro-1-(4-methylbenzyl)-1H-pyrrole-2,5-dione: Substitutes the methoxy group with a methyl group, altering its electronic properties.
Uniqueness
3,4-Dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione is unique due to the combination of dichloro and methoxybenzyl groups, which confer distinct reactivity and potential biological activities compared to its analogs.
特性
CAS番号 |
64697-66-1 |
|---|---|
分子式 |
C12H9Cl2NO3 |
分子量 |
286.11 g/mol |
IUPAC名 |
3,4-dichloro-1-[(4-methoxyphenyl)methyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C12H9Cl2NO3/c1-18-8-4-2-7(3-5-8)6-15-11(16)9(13)10(14)12(15)17/h2-5H,6H2,1H3 |
InChIキー |
MDKIXYCXEUCFSX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


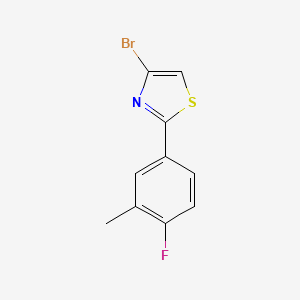
![3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine](/img/structure/B12079848.png)



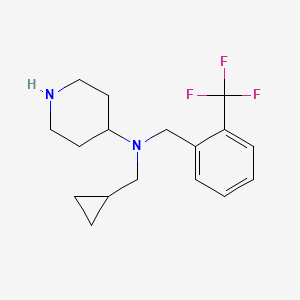

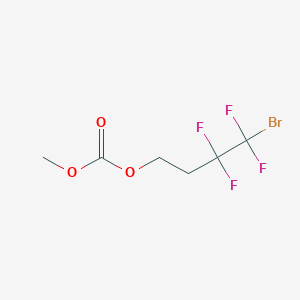
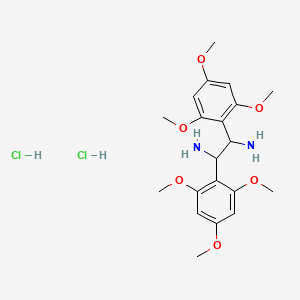
![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)
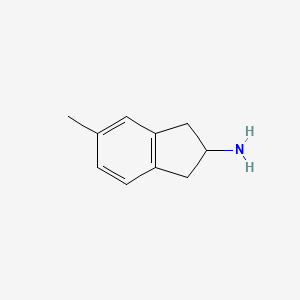

![3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12079921.png)

